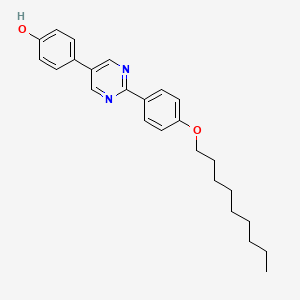
4-(2-(4-(Nonyloxy)phenyl)pyrimidin-5-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(4-(Nonyloxy)phenyl)pyrimidin-5-yl)phenol is a compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a hydroxyphenyl group and a nonyloxyphenyl group attached to a pyrimidine ring. Pyrimidines are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(Nonyloxy)phenyl)pyrimidin-5-yl)phenol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with 4-(nonyloxy)benzaldehyde in the presence of a base, followed by cyclization with a suitable reagent to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(4-(Nonyloxy)phenyl)pyrimidin-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde derivatives.
Reduction: Formation of 4-hydroxyphenyl alcohols or amines.
Substitution: Formation of halogenated derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
4-(2-(4-(Nonyloxy)phenyl)pyrimidin-5-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials, including liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 4-(2-(4-(Nonyloxy)phenyl)pyrimidin-5-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl and nonyloxyphenyl groups can interact with the active sites of enzymes, leading to inhibition or activation of their functions. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyphenylpyrimidine: Lacks the nonyloxyphenyl group, resulting in different physical and chemical properties.
4-(Nonyloxy)phenylpyrimidine: Lacks the hydroxyphenyl group, affecting its reactivity and applications.
Uniqueness
4-(2-(4-(Nonyloxy)phenyl)pyrimidin-5-yl)phenol is unique due to the presence of both hydroxyphenyl and nonyloxyphenyl groups, which confer distinct properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
128209-46-1 |
|---|---|
Fórmula molecular |
C25H30N2O2 |
Peso molecular |
390.527 |
Nombre IUPAC |
4-[2-(4-nonoxyphenyl)pyrimidin-5-yl]phenol |
InChI |
InChI=1S/C25H30N2O2/c1-2-3-4-5-6-7-8-17-29-24-15-11-21(12-16-24)25-26-18-22(19-27-25)20-9-13-23(28)14-10-20/h9-16,18-19,28H,2-8,17H2,1H3 |
Clave InChI |
LSGPAEJAYMWPQX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=C(C=C3)O |
Sinónimos |
5-(4-Hydroxyphenyl)-2-[4-(nonyloxy)-phenyl]-pyrimidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















